Cycloartenol acetate
Overview
Description
Cycloartenol acetate is a complex organic compound characterized by its intricate pentacyclic structure. This compound is notable for its unique stereochemistry and the presence of multiple chiral centers, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cycloartenol acetate involves multiple steps, starting from simpler organic molecules. The process typically includes:
Formation of the Pentacyclic Core: This step involves cyclization reactions to form the pentacyclic structure. Reagents such as strong acids or bases may be used to facilitate the cyclization.
Introduction of Functional Groups: Various functional groups, including methyl and acetate groups, are introduced through substitution reactions. Common reagents include methyl iodide and acetic anhydride.
Stereochemical Control: The synthesis requires careful control of stereochemistry to ensure the correct configuration of chiral centers. This is often achieved through the use of chiral catalysts or chiral auxiliaries.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the complex reactions and ensure consistent product quality.
Purification Techniques: Employing advanced purification techniques such as chromatography and crystallization to isolate the desired compound.
Quality Control: Implementing stringent quality control measures to monitor the stereochemistry and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Cycloartenol acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert ketones or aldehydes present in the compound to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups, such as halides or amines, into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and amines.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Halides, amines, esters.
Scientific Research Applications
Chemistry
In chemistry, Cycloartenol acetate is used as a model compound to study stereochemistry and reaction mechanisms. Its complex structure makes it an ideal candidate for exploring new synthetic methodologies and catalytic processes.
Biology
In biological research, this compound is investigated for its potential biological activities. Studies have shown that it may exhibit anti-inflammatory, antimicrobial, and anticancer properties, making it a promising candidate for drug development.
Medicine
In medicine, this compound is being explored for its therapeutic potential. Its unique structure allows it to interact with specific molecular targets, potentially leading to the development of new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials and specialty chemicals. Its unique properties make it valuable in the production of high-performance polymers and other materials.
Mechanism of Action
The mechanism of action of Cycloartenol acetate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- **[(1R,3R,6S,8R,11S,12S,13R,14R,15R,16R,17R)-14,17-dihydroxy-15-[(2S,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-6-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-13-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl] acetate .
- **(1R,3R,6S,8R,11S,12S,14S,15R,16R)-6,14-dihydroxy-15-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-17-one .
Uniqueness
The uniqueness of Cycloartenol acetate lies in its specific stereochemistry and the presence of multiple chiral centers. This complexity allows for a wide range of chemical reactions and biological activities, making it a versatile compound in scientific research and industrial applications.
Biological Activity
Cycloartenol acetate, a triterpenoid compound, is recognized for its significant biological activities and roles in various biosynthetic pathways, particularly in the synthesis of phytosterols. This article provides a comprehensive overview of the biological activity of this compound, including its metabolic pathways, physiological effects, and potential applications in agriculture and medicine.
Chemical Structure and Properties
This compound is a derivative of cycloartenol, characterized by the addition of an acetate group. Its chemical formula is (CID 13023741) . The structure plays a crucial role in its biological activity, influencing its interaction with various enzymes and receptors in living organisms.
Biosynthetic Pathways
Cycloartenol serves as a precursor in the biosynthesis of phytosterols in higher plants. Two primary pathways exist for phytosterol synthesis: one via lanosterol and another through cycloartenol. Research indicates that cycloartenol is integral to the sterol biosynthetic pathway in plants like Arabidopsis thaliana, where it is converted into various sterols essential for plant growth and development .
Table 1: Comparison of Phytosterol Biosynthetic Pathways
Pathway | Precursor | Organism | Key Findings |
---|---|---|---|
Cycloartenol | Cycloartenol | Higher plants | Directly involved in phytosterol synthesis |
Lanosterol | Lanosterol | Animals & Fungi | Notably absent in many plant systems |
Plant Growth Regulation
This compound exhibits growth-regulating properties, influencing developmental modifications in plants. Studies have shown that it can enhance root growth and affect leaf morphology, indicating its potential as a natural growth regulator in agriculture .
Antimicrobial Properties
Recent investigations have revealed that this compound possesses antimicrobial activity against various pathogens. For instance, it has shown efficacy against specific bacterial strains, suggesting its potential use as a natural preservative or therapeutic agent .
Case Studies and Research Findings
- Phytotoxicity Assessment : A study assessed the phytotoxic effects of this compound on weed species. Results indicated that at certain concentrations, it significantly inhibited germination and growth, suggesting its potential as a herbicide alternative .
- Steroid Hormone Synthesis : Research involving Nicotiana benthamiana demonstrated that this compound plays a critical role in steroid hormone synthesis, impacting plant stress responses and development .
- Nutritional Applications : Investigations into the nutritional benefits of this compound have highlighted its role in enhancing the nutritional profile of food crops by increasing sterol content, which is beneficial for human health .
Properties
IUPAC Name |
[(1R,3R,6S,8R,11S,12S,15R,16R)-7,7,12,16-tetramethyl-15-[(2R)-6-methylhept-5-en-2-yl]-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H52O2/c1-21(2)10-9-11-22(3)24-14-16-30(8)26-13-12-25-28(5,6)27(34-23(4)33)15-17-31(25)20-32(26,31)19-18-29(24,30)7/h10,22,24-27H,9,11-20H2,1-8H3/t22-,24-,25+,26+,27+,29-,30+,31-,32-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQNTWKDHNSWVPU-ZKVYRWFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)OC(=O)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC=C(C)C)[C@H]1CC[C@@]2([C@@]1(CC[C@@]34[C@H]2CC[C@@H]5[C@]3(C4)CC[C@@H](C5(C)C)OC(=O)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H52O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20590812 | |
Record name | (3beta)-9,19-Cyclolanost-24-en-3-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20590812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1259-10-5 | |
Record name | (3beta)-9,19-Cyclolanost-24-en-3-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20590812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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